N-(1-Hydroxy-2-butyl)furan-2-carboxamide
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Overview
Description
N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a chemical compound with diverse applications in scientific research. It is a complex and versatile material that exhibits intriguing properties, making it valuable for studies in various fields like medicine, chemistry, and materials science.
Mechanism of Action
Target of Action
N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives in general have been known to exhibit remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of reactions in the field of organic chemistry and medicinal chemistry .
Result of Action
Furan derivatives in general have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Analysis
Biochemical Properties
N-(1-Hydroxy-2-butyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of its antibacterial activity. It interacts with various enzymes and proteins within bacterial cells, disrupting their normal functions. One of the key interactions is with bacterial ribosomal proteins, where this compound binds to the ribosome, inhibiting protein synthesis. This inhibition leads to the disruption of bacterial growth and replication .
Cellular Effects
The effects of this compound on cellular processes are profound. In bacterial cells, it inhibits cell division and induces cell death by interfering with essential cellular functions. In mammalian cells, this compound has been observed to modulate cell signaling pathways, particularly those involved in inflammatory responses. It can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial ribosomes, preventing the translation of essential proteins. Additionally, it can inhibit the activity of certain bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. This dual mechanism of action makes this compound a potent antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained antibacterial effects, although resistance development in bacterial populations is a potential concern .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits bacterial growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into more water-soluble metabolites that can be excreted via the kidneys. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells, this compound is transported via passive diffusion and active transport mechanisms. It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound is distributed throughout the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on protein synthesis and energy metabolism. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-hydroxy-2-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(1-Hydroxy-2-butyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine
Major Products Formed:
Scientific Research Applications
N-(1-Hydroxy-2-butyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(1-Hydroxy-2-butyl)furan-2-carboxamide can be compared with other similar compounds such as:
N-(1-Hydroxybutan-2-yl)furan-2-carboxamide: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
Furan-2-carboxamide derivatives: Compounds with similar core structures but different functional groups, affecting their chemical and biological properties
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGLYJDOSXQBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.